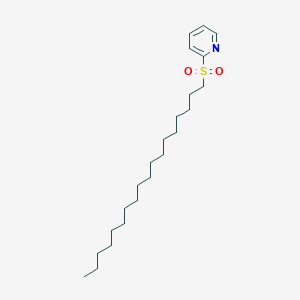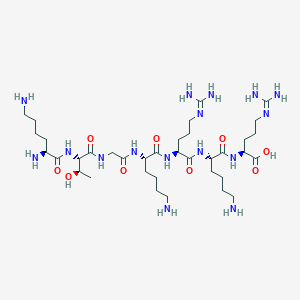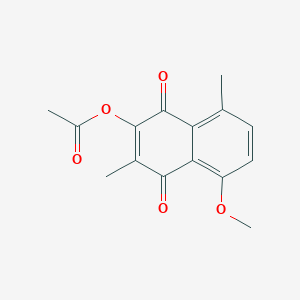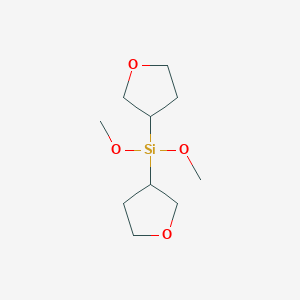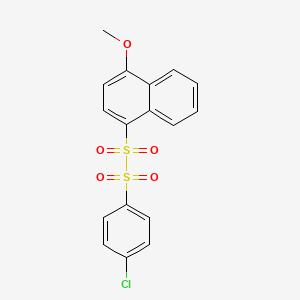![molecular formula C14H10N2O B14272904 (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone CAS No. 132557-66-5](/img/structure/B14272904.png)
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with benzaldehyde derivatives in the presence of ammonium acetate . Another approach involves the oxidative cyclization of pyridin-2-ylmethylamines with aryl methyl ketones using iodine as a promoter .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and as a precursor for the development of novel materials .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are studied for their ability to interact with various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes for imaging applications .
Mechanism of Action
The mechanism of action of (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different electronic properties.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its diverse biological activities.
Pyrido[1,2-a]benzimidazole: A hybrid structure combining features of both pyridine and benzimidazole.
Uniqueness
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone is unique due to its specific fusion of the imidazo[1,5-a]pyridine core with a phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new molecules with tailored properties .
Properties
CAS No. |
132557-66-5 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-3-yl(phenyl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(11-6-2-1-3-7-11)14-15-10-12-8-4-5-9-16(12)14/h1-10H |
InChI Key |
KESPCMCGOOINCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


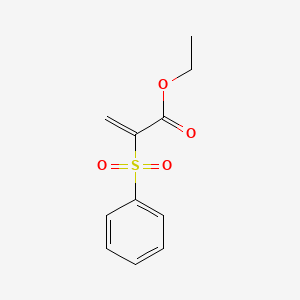
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
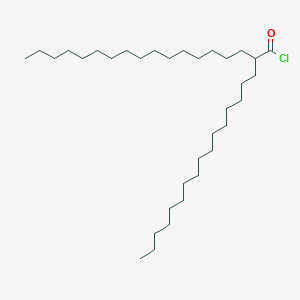
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
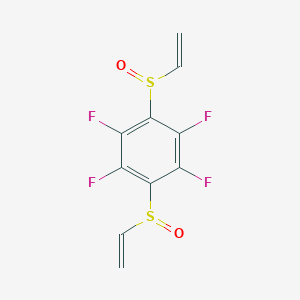
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
